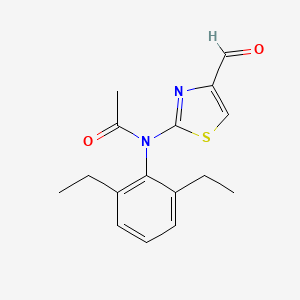

N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Beschreibung

N-(2,6-Diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-diethylphenyl group and a 4-formyl-substituted thiazole ring. This compound belongs to a broader class of N-substituted acetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and agrochemicals like herbicides .

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-4-12-7-6-8-13(5-2)15(12)18(11(3)20)16-17-14(9-19)10-21-16/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQHKMYBFPUYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)C=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the thiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide.

Attachment of the Diethylphenyl Group: The diethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazole derivative is reacted with 2,6-diethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: Reduction of the formyl group can yield alcohol derivatives.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

- Mechanism of Action : Thiazoles are known to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways that regulate cell death and proliferation. For instance, certain thiazole derivatives have been shown to inhibit key enzymes involved in tumor growth and metastasis .

- Case Studies : In a study involving various thiazole derivatives, compounds similar to N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

Research has also explored the antimicrobial properties of thiazole derivatives.

- Antibacterial Activity : Thiazole compounds have exhibited effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

- Case Studies : A derivative of thiazole was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds are another area of interest.

- Mechanism of Action : Thiazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This modulation can be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Case Studies : In vitro studies have demonstrated that certain thiazole derivatives can significantly reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Neuroprotective Effects

Thiazole derivatives are being investigated for their neuroprotective effects.

- Mechanism of Action : These compounds may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Case Studies : Research indicates that certain thiazole compounds can inhibit the activation of the NLRP3 inflammasome, a key player in neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

| Structural Feature | Activity Implication |

|---|---|

| Diethylphenyl group | Enhances lipophilicity and cellular uptake |

| Thiazole ring | Essential for biological activity; involved in enzyme interactions |

| Formyl group | May influence binding affinity to target proteins |

Wirkmechanismus

The mechanism of action of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole ring and formyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous acetamides are highlighted below:

Table 1: Structural and Functional Comparison

Key Observations

The 4-formyl group on the thiazole ring introduces a reactive aldehyde moiety absent in simpler derivatives, enabling further chemical modifications (e.g., Schiff base formation) .

Crystallographic and Stability Features :

- Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, forming stable 1D chains . The target compound’s formyl group may disrupt such interactions, altering crystallization behavior.

- Dihedral angles between aromatic rings and the thiazole moiety (e.g., 79.7° in dichlorophenyl derivatives) influence molecular conformation and packing efficiency .

Biological and Industrial Relevance: Butachlor, a diethylphenyl acetamide herbicide, shares the 2,6-diethylphenyl group with the target compound but lacks the thiazole ring, underscoring the role of heterocycles in modulating bioactivity .

Synthetic Pathways: Similar to methods described for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the target compound could be synthesized via carbodiimide-mediated coupling of 2,6-diethylphenylacetic acid with 4-formyl-2-aminothiazole .

Biologische Aktivität

N-(2,6-Diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a synthetic compound characterized by its thiazole ring and acetamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although extensive research specifically focusing on this compound is limited.

Chemical Structure and Properties

The molecular formula of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is , with a molecular weight of 302.39 g/mol. The structure features a diethyl-substituted phenyl group attached to one nitrogen atom and a formyl group linked to a thiazole at the other nitrogen.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method, involving the condensation of α-haloketones with thioamides.

- Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly employed to introduce the formyl group onto the thiazole moiety.

- Attachment of the Diethylphenyl Group : This is often done via Friedel-Crafts acylation using 2,6-diethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Biological Activity

Despite the lack of extensive studies directly on N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, similar thiazole derivatives have been reported to exhibit significant biological activities:

- Antimicrobial Activity : Thiazole derivatives are known for their antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some thiazole-based compounds have demonstrated anti-inflammatory properties in preclinical models.

- Anticancer Potential : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structure-activity relationship (SAR) suggests that modifications in the phenyl substituents can enhance anticancer activity.

Case Studies and Research Findings

While specific case studies on N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide are sparse, related research highlights its potential:

- A study on thiazole derivatives showed that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .

- Another investigation into substituted phenylthiazoles revealed promising antimicrobial activity comparable to standard antibiotics .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-formylthiazol-2-yl)acetamide | Thiazole ring with acetamide | Exhibits antibacterial activity |

| N-(2-methylphenyl)-N-(4-formylthiazol-2-yl)acetamide | Methyl substitution on phenyl | Enhanced anti-inflammatory properties |

| N-(3-chlorophenyl)-N-(4-formylthiazol-2-yl)acetamide | Chlorine substitution on phenyl | Increased potency against certain cancer cell lines |

The biological effects of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide likely involve its interaction with various molecular targets. The thiazole ring and formyl group may facilitate binding to enzymes or receptors involved in disease processes, modulating their activity and leading to therapeutic effects.

Q & A

Basic: What established synthetic methods are available for N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via carbodiimide-mediated coupling reactions, analogous to protocols for related acetamides. A typical procedure involves:

- Reacting 2,6-diethylphenylacetic acid with 4-formyl-1,3-thiazol-2-amine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base .

- Temperature control (e.g., maintaining 273 K during coupling) and solvent selection (polar aprotic solvents like DCM or DMF) are critical for minimizing side reactions .

- Post-reaction purification involves extraction with DCM, washing with NaHCO₃/brine, and recrystallization from methanol/acetone mixtures (1:1 v/v) to achieve >95% purity .

Optimization Tips: - Vary stoichiometric ratios (e.g., 1.2:1.0 acid-to-amine ratio) to maximize yield.

- Monitor reaction progress via TLC or HPLC to identify optimal quenching times.

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., formyl group at C4 of thiazole, diethyl groups on phenyl) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~345.1 Da) and detect impurities .

- X-ray Crystallography: For unambiguous confirmation of molecular geometry. For example, related acetamides show dihedral angles of ~75–80° between aryl and thiazole rings, influencing packing stability via N–H···N hydrogen bonds .

- FT-IR Spectroscopy: To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

Advanced: How do structural modifications in the thiazole and diethylphenyl moieties affect biological activity?

Methodological Answer:

- Thiazole Modifications:

- The 4-formyl group enhances electrophilicity, enabling Schiff base formation with biological amines (e.g., lysine residues in enzymes) .

- Substitution at the thiazole C2 position (e.g., methyl vs. formyl) alters steric hindrance and binding affinity, as seen in analogs with IC₅₀ values ranging from 1–50 µM in cancer cell lines .

- Diethylphenyl Effects:

- Experimental Validation:

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?

Methodological Answer:

- Data Reconciliation Steps:

- Cross-validate techniques: Combine NMR, MS, and X-ray data. For example, conflicting NOE signals in NMR may be resolved via crystallographic dihedral angle measurements .

- Control environmental factors: Crystallization solvents (e.g., methanol vs. acetone) can induce polymorphic variations, altering unit cell parameters (e.g., triclinic vs. monoclinic systems) .

- Replicate synthetic conditions: Reproduce studies using identical reagents (e.g., EDC vs. DCC coupling agents) to isolate variables .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking:

- MD Simulations:

- Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational dynamics .

- QSAR Modeling:

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation:

- Waste Disposal:

Advanced: How can researchers design experiments to elucidate degradation pathways under physiological conditions?

Methodological Answer:

- Hydrolytic Stability Assays:

- Mass Spectrometric Profiling:

- Use LC-MS/MS to identify degradation products (e.g., N-(2,6-diethylphenyl)acetamide fragment at m/z 207.1) .

- Enzymatic Studies:

- Test stability in liver microsomes to predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.